Dodecyl chloroformate
Description
Dodecyl chloroformate, also known as this compound, is a useful research compound. Its molecular formula is C13H25ClO2 and its molecular weight is 248.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known that similar compounds can interact with their targets in various ways, such as by inhibiting or activating certain biochemical processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in energy metabolism and cell signaling .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of dodecyl carbonochloridate. For example, the presence of other chemicals, temperature, pH, and other environmental conditions can affect the compound’s stability and activity .
Biological Activity
Dodecyl chloroformate (DCF) is a versatile compound widely used in organic synthesis and biochemistry. Its biological activity has been the subject of various studies, particularly in the context of its effects on cell membranes, toxicity, and potential applications in drug delivery systems. This article aims to summarize the current understanding of the biological activity of DCF, supported by case studies and relevant research findings.
This compound is an alkyl chloroformate with a dodecyl (C12) group. It is characterized by its hydrophobic nature, which influences its interactions with biological membranes. The structure can be represented as follows:
The biological activity of DCF primarily stems from its ability to modify the surface properties of biomolecules and membranes. The hydrophobic dodecyl group enhances membrane permeability and can influence cellular uptake mechanisms. Additionally, DCF can act as a derivatizing agent in various biochemical assays, facilitating the analysis of biomolecules.
Toxicity Studies
Several studies have investigated the cytotoxic effects of DCF-modified compounds on different cell lines. For instance, a study explored the toxicity of dendrimers modified with this compound, revealing that increased hydrophobicity correlated with higher toxicity levels in Chinese Hamster Ovary (CHO) cells and PLE cells. The IC50 values indicated that unmodified dendrimers were significantly less toxic compared to those modified with dodecyl groups:
Dendrimer Type | IC50 (mg/mL) |
---|---|
Unmodified G5OH | 25 |
5% Dodecyl G5OH | 3 |
Cholesteryl G5OH | 1-3 |
These findings suggest that hydrophobic modifications can enhance the interaction with cellular membranes, leading to increased cytotoxicity .
Case Studies
- Hydrophobic Modification of Dendrimers : A study conducted on fifth-generation hydroxyl dendrimers showed that conjugation with this compound resulted in significant changes in solubility and toxicity profiles. The study utilized dynamic light scattering (DLS) to analyze particle sizes post-modification, finding that hydrophobic modifications resulted in larger aggregates in aqueous solutions .
- Drug Delivery Systems : Research has highlighted the potential use of DCF in drug delivery applications. By modifying nanoparticles with dodecyl chains, researchers observed improved drug loading capacities and enhanced cellular uptake due to increased membrane permeability .
- Analytical Applications : DCF has been employed as a derivatizing agent in liquid chromatography-mass spectrometry (LC-MS) for the analysis of zwitterionic compounds. The derivatization process improved detection limits and reproducibility of results, showcasing DCF's utility beyond biological interactions .
Comparative Analysis
The following table summarizes key findings from various studies regarding the biological activity and applications of this compound:
Properties
IUPAC Name |
dodecyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPOMDNRTZLRMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179217 | |
Record name | Dodecyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24460-74-0 | |
Record name | Carbonochloridic acid, dodecyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24460-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024460740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRN953UF5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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